Methyl 4-methyl-6-phenoxynicotinate
Description
Historical Perspectives on Substituted Pyridine (B92270) Systems
The history of pyridine chemistry dates back to the mid-19th century, with its initial isolation from bone oil and coal tar. nih.gov Early research focused on understanding its fundamental structure and reactivity, which was correctly proposed to be an aromatic hexagon analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. nih.gov This substitution introduces a dipole moment and alters the electron distribution within the ring, making it a weakly basic and highly functional scaffold. nih.gov Over the years, the development of various synthetic methodologies has enabled the preparation of a vast library of substituted pyridines, each with tailored properties. nih.govorgsyn.org These compounds have found applications in numerous areas, including as catalysts and as key building blocks in the synthesis of more complex molecules. orgsyn.org
Significance of Nicotinate (B505614) Esters in Organic Synthesis
Nicotinate esters, also known as esters of pyridine-3-carboxylic acid, are a significant class of pyridine derivatives in organic synthesis. The ester functionality provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. Methyl nicotinate, for example, is a widely used building block and has been synthesized through methods such as the sulfuric acid-catalyzed esterification of nicotinic acid with methanol (B129727). nih.gov Nicotinate esters are also known to be biologically active, with some exhibiting vasodilatory properties. nih.govorgsyn.org Their ability to participate in cross-coupling reactions and other transformations makes them valuable intermediates in the construction of complex molecular architectures.
Structural Motifs and Substitution Patterns in Pyridine Derivatives
The versatility of the pyridine ring lies in its ability to be functionalized at various positions, leading to a wide range of structural motifs. The nitrogen atom and the five carbon atoms of the pyridine ring can all be sites of substitution, influencing the molecule's steric and electronic properties. environmentclearance.nic.in Common substitution patterns arise from the inherent reactivity of the pyridine ring; for instance, electrophilic substitution is generally favored at the 3- and 5-positions. nih.gov The introduction of substituents such as alkyl, aryl, and alkoxy groups can dramatically alter the chemical and biological properties of the resulting pyridine derivative. environmentclearance.nic.innih.gov For example, the presence of a phenoxy group, as in phenoxypyridine derivatives, has been shown to be a key structural feature in various pesticides and pharmaceuticals. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
GDHZVMHDPCKSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Methyl 6 Phenoxynicotinate
Direct Esterification and Transesterification Strategies for Nicotinate (B505614) Esters
The formation of the methyl ester in nicotinate derivatives can be achieved through either direct esterification of nicotinic acid or transesterification of a pre-existing ester.
Direct esterification of nicotinic acid with methanol (B129727) is a common approach. scholarsresearchlibrary.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating attack by methanol. scholarsresearchlibrary.comwikipedia.org The process often involves heating the reaction mixture to drive the equilibrium towards the product by removing the water formed during the reaction. google.com
A study on the synthesis of methyl-6-methylnicotinate from 5-ethyl-2-methyl pyridine (B92270) involves an initial oxidation to form the carboxylic acid, followed by esterification with methanol in the presence of sulfuric acid under reflux conditions. environmentclearance.nic.in
Table 1: Comparison of Esterification Strategies for Nicotinate Esters
| Strategy | Description | Catalyst | Key Considerations |
| Direct Esterification | Reaction of nicotinic acid with an alcohol. scholarsresearchlibrary.comgoogle.com | Acid (e.g., H₂SO₄) scholarsresearchlibrary.com | Equilibrium driven by removal of water. google.com |
| Transesterification | Exchange of the alkoxy group of an ester with another alcohol. wikipedia.org | Acid or Base wikipedia.org | Can be useful if a different ester is a more accessible starting material. wikipedia.org |
Introduction of the Phenoxy Substituent via Nucleophilic Aromatic Substitution
The introduction of the phenoxy group at the 6-position of the pyridine ring is typically accomplished through a nucleophilic aromatic substitution (SNA_r) reaction. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, especially at the 2- and 4- (and by extension, 6-) positions. stackexchange.comgcwgandhinagar.com The electronegative nitrogen atom in the ring stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at these positions. stackexchange.comvaia.com
In this step, a suitable 6-substituted pyridine, often a 6-halopyridine (e.g., 6-chloropyridine derivative), is treated with a phenoxide salt, such as sodium phenoxide. The phenoxide ion acts as the nucleophile, displacing the leaving group (e.g., chloride) from the pyridine ring. youtube.com
Regioselective Functionalization of the Pyridine Core
A significant challenge in the synthesis of Methyl 4-methyl-6-phenoxynicotinate is the regioselective introduction of substituents onto the pyridine ring.
Alkylation at the 4-Position of the Pyridine Ring
Achieving selective alkylation at the C-4 position of a pyridine ring has been a long-standing challenge in synthetic chemistry. nih.govacs.orgnih.gov Direct alkylation often leads to a mixture of isomers. nih.gov To overcome this, specific methodologies have been developed.
One effective method involves the use of a blocking group to direct a Minisci-type reaction to the 4-position. nih.govchemistryviews.org For instance, a maleate-derived blocking group can be attached to the pyridine nitrogen. This directs the decarboxylative alkylation specifically to the C-4 position. nih.govacs.orgnih.gov
Another innovative approach is the mechanochemically activated magnesium-mediated C-4 alkylation of pyridines. organic-chemistry.org This method utilizes ball-milling to activate magnesium, which then facilitates the selective reaction of the pyridine with an alkyl halide at the 4-position under mild conditions. organic-chemistry.org
Considerations for ortho- and para-Substituted Phenoxy Moieties
When considering the synthesis of analogues with substituted phenoxy groups, the electronic nature of the substituents on the phenol (B47542) can influence the nucleophilicity of the corresponding phenoxide. Electron-donating groups on the phenol ring can increase the rate of the nucleophilic aromatic substitution, while electron-withdrawing groups can decrease it.
Furthermore, the position of the substituent on the phenoxy ring (ortho, meta, or para) can introduce steric considerations. An ortho-substituted phenoxide may experience steric hindrance, potentially slowing down the substitution reaction compared to a para-substituted analogue. youtube.com
Advanced Synthetic Approaches and Reaction Condition Optimization
Modern synthetic strategies often focus on improving efficiency and selectivity through the use of advanced catalysts and optimized reaction conditions.
Catalyst Utilization in Nicotinate Ester Synthesis
While traditional esterification of nicotinic acid often relies on stoichiometric amounts of strong acids, research has explored the use of various catalysts to improve reaction conditions. For instance, solid acid catalysts have been investigated for esterification reactions, offering advantages such as easier separation and potential for recycling. mdpi.com In the context of transesterification, various catalysts, including metal clusters and N-heterocyclic carbenes (NHCs), have been shown to be effective under mild conditions. organic-chemistry.org The use of specific catalysts can also be crucial in large-scale production to minimize waste and improve process economics. nih.gov
Environmentally Benign Synthesis Protocols
Currently, there is no specific information available in peer-reviewed journals or public chemical synthesis databases detailing environmentally benign or "green" synthesis protocols for this compound. While the principles of green chemistry are widely applied in modern organic synthesis—focusing on the use of less hazardous solvents, renewable starting materials, and catalytic versus stoichiometric reagents to minimize waste—the application of these principles to the synthesis of this specific nicotinate derivative has not been documented publicly.
General approaches to creating more environmentally friendly syntheses often include:
Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons or volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes) or metal catalysts that can be easily recovered and reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Without specific studies on this compound, any discussion of its environmentally benign synthesis remains speculative and based on these general principles rather than on concrete, published research.
Synthetic Yield and Selectivity Enhancement Strategies
Key strategies typically employed to enhance yield and selectivity include:
Catalyst Optimization: Screening different catalysts and ligands to find the most effective combination for a specific transformation.
Reaction Condition Tuning: Systematically varying parameters such as temperature, pressure, and reaction time.
Reagent and Substrate Control: Modifying starting materials or using specific activating groups to direct the reaction towards the desired product.
Process Intensification: Implementing advanced reaction technologies like continuous flow reactors that can offer better control over reaction parameters, leading to improved yield and selectivity.
The absence of published data, including comparative studies or process development reports, for this compound means that no specific, data-driven strategies for enhancing its synthetic efficiency can be reported at this time.
Chemical Reactivity and Mechanistic Studies of Methyl 4 Methyl 6 Phenoxynicotinate
Reactivity of the Pyridine (B92270) Heterocycle in the Compound
The pyridine ring in Methyl 4-methyl-6-phenoxynicotinate is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, coupled with the influence of the methyl, phenoxy, and methyl ester substituents, dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactions at Pyridine C2 and C4 Positions
The pyridine ring is generally susceptible to nucleophilic attack at the C2, C4, and C6 positions, which are electronically deficient. In the case of this compound, the C2 and C6 positions are of particular interest for nucleophilic aromatic substitution (SNAr) reactions. The phenoxy group at the C6 position is a good leaving group, especially when the pyridine nitrogen is quaternized, which significantly activates the ring towards nucleophilic attack.
The presence of the electron-withdrawing ester group at the C3 position further deactivates the ring towards electrophilic attack but can influence the regioselectivity of nucleophilic attack. Nucleophilic displacement of the phenoxy group at C6 by various nucleophiles is a plausible reaction pathway. The methyl group at C4 has a minor electronic effect but can exert some steric influence on the approach of nucleophiles.
| Position | Susceptibility to Nucleophilic Attack | Influencing Factors |
| C2 | Moderate | Electron-deficient nature of the pyridine ring. |
| C4 | Low | Steric hindrance from the methyl group and less electronic activation compared to C2/C6. |
| C6 | High | Presence of a good leaving group (phenoxy) and strong activation by the ring nitrogen. |
This table provides a qualitative assessment of the reactivity of different positions on the pyridine ring towards nucleophiles.
Electrophilic Reactions: Limitations and Activated Derivatives
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can be protonated or complexed with Lewis acids under typical electrophilic reaction conditions, further deactivating the ring. gcwgandhinagar.com For this compound, the presence of the electron-withdrawing ester group at C3 further disfavors electrophilic attack.
Direct electrophilic substitution, such as nitration or halogenation, would require harsh conditions and would likely lead to low yields and a mixture of products, with substitution anticipated at the C5 position, which is the least deactivated position. quimicaorganica.org To overcome this low reactivity, the pyridine ring can be activated by conversion to its N-oxide derivative. gcwgandhinagar.com The N-oxide group is electron-donating via resonance, thereby activating the C2 and C4 positions towards electrophilic attack. gcwgandhinagar.com However, the C4 position is already substituted in the target molecule.
Reactions Involving the Pyridine Nitrogen Atom (e.g., Quaternization, N-Oxidation)
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.
Quaternization: The pyridine nitrogen can be readily alkylated by alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This reaction is a fundamental process for pyridines. The rate of quaternization can be influenced by the steric hindrance of the groups at the C2 and C6 positions. In this compound, the phenoxy group at C6 might exert some steric hindrance. Quaternization of the nitrogen atom significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.netarkat-usa.org
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. scripps.edu The N-oxide is a versatile intermediate. As mentioned, it activates the ring for electrophilic substitution. gcwgandhinagar.com Steric hindrance from the 6-phenoxy group could potentially affect the rate of N-oxidation. researchgate.net
Transformations of the Ester Functional Group
The methyl ester group at the C3 position is a key functional handle for various chemical transformations.
Hydrolysis Reactions in Acidic and Basic Media
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.org
Acidic Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid catalyst (e.g., HCl, H₂SO₄). libretexts.org The equilibrium can be driven towards the products by using a large excess of water.
Basic Hydrolysis (Saponification): This is an irreversible reaction carried out by treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction yields the carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. The rate of hydrolysis can be influenced by steric hindrance around the ester group. While the 4-methyl and 6-phenoxy groups are not directly adjacent to the ester, they might have a minor long-range electronic or steric effect on the reaction rate. Studies on sterically hindered esters have shown that non-aqueous conditions can be employed for efficient hydrolysis. arkat-usa.org
| Condition | Products | Reversibility |
| Acidic (e.g., aq. HCl, heat) | 4-methyl-6-phenoxynicotinic acid + Methanol (B129727) | Reversible |
| Basic (e.g., aq. NaOH, heat) | Sodium 4-methyl-6-phenoxynicotinate + Methanol | Irreversible |
This table summarizes the outcomes of the hydrolysis of the ester group under different conditions.
Reduction and Transamidation Reactions
Reduction: The ester group can be reduced to a primary alcohol, (4-methyl-6-phenoxypyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters unless activated. scribd.com
Transamidation: The methyl ester can undergo transamidation with an amine to form the corresponding amide. This reaction can be catalyzed by Lewis acids or proceed under thermal conditions, often requiring the removal of the methanol byproduct to drive the reaction to completion. semanticscholar.orgnsf.gov The reactivity in transamidation reactions is sensitive to the steric hindrance of both the ester and the amine. semanticscholar.org
Reactivity of the Phenoxy Ethereal Linkage and Phenyl Ring
The phenoxy group attached to the C6 position of the pyridine ring introduces two primary sites of reactivity: the ether linkage itself and the appended phenyl ring.
Cleavage Reactions of the Aryl Ether
The carbon-oxygen bond of the phenoxy ether can be cleaved under specific conditions. This reaction is a key transformation, as it allows for the introduction of other functional groups at the C6 position of the pyridine core. The feasibility and conditions for this cleavage are influenced by the electronic nature of both the pyridine and phenyl rings.
Reductive cleavage of aryl ethers can be achieved using various methods, including catalytic hydrogenation. For instance, the cleavage of similar benzyl (B1604629) phenyl ether systems has been demonstrated using nickel catalysts. rsc.org This suggests that under appropriate catalytic conditions, the C-O bond in this compound could be hydrogenolyzed to yield phenol (B47542) and the corresponding 6-unsubstituted or 6-hydroxypyridine derivative. The reaction mechanism often involves the interaction of the ether with the catalyst surface, followed by hydrogen-mediated bond scission. rsc.org
Acid-catalyzed cleavage is another potential route. youtube.com However, the stability of the resulting carbocation intermediates plays a crucial role. youtube.com In the case of phenoxy ethers, direct cleavage to form a phenyl cation is generally unfavorable due to its high instability. youtube.com
Table 1: Potential Reagents for Aryl Ether Cleavage
| Reagent/Method | Description | Potential Outcome for this compound |
|---|---|---|
| Catalytic Hydrogenation (e.g., Ni, Pd/C) | Reductive cleavage of the C-O bond. rsc.org | Formation of phenol and methyl 4-methylnicotinate or methyl 6-hydroxy-4-methylnicotinate. |
| Strong Acids (e.g., HBr, HI) | Acid-catalyzed cleavage, often effective for alkyl aryl ethers. organic-chemistry.org | Potential for cleavage, though may require harsh conditions and could affect other functional groups. |
Aromatic Substitution on the Phenoxy Phenyl Ring
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The specific conditions required for these transformations on this compound would need to be determined experimentally, but the general principles of electrophilic aromatic substitution would apply. libretexts.org For instance, nitration would likely occur at the ortho and para positions of the phenoxy ring. libretexts.org
Reactivity of the Methyl Group at C4
The methyl group at the C4 position of the pyridine ring is a site for various chemical transformations. Direct C-H functionalization of this methyl group can be challenging but offers a direct route to more complex structures. researchgate.netnih.gov
One common reaction involving methyl groups on heterocyclic rings is oxidation to a carboxylic acid. However, a more synthetically useful set of reactions involves deprotonation to form a carbanion, which can then react with various electrophiles. The acidity of the C4-methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring.
Recent advancements in C-H functionalization have provided methods for the direct alkylation of pyridines at the C4 position. nih.govresearchgate.net For example, Minisci-type reactions, which involve radical intermediates, can be employed for C4-alkylation. nih.gov By utilizing a blocking group strategy, selective C4-alkylation of pyridines has been achieved with high regioselectivity. nih.gov
Table 2: Potential Reactions of the C4-Methyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 6-Phenoxy-4-pyridinecarboxylic acid methyl ester |
| Deprotonation-Alkylation | Strong base (e.g., LDA) followed by an alkyl halide | 4-Alkyl-6-phenoxynicotinic acid methyl ester |
Chemoselective and Regioselective Transformations of this compound
The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions. nih.govwikipedia.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at one position over another. khanacademy.orgmasterorganicchemistry.com
For instance, in cross-coupling reactions, the reactivity of different leaving groups on a pyridine ring can be exploited for selective functionalization. The order of reactivity for common leaving groups in Suzuki couplings has been established as -Br ≥ -OTf > -OSO2F > -Cl. nih.gov This allows for a stepwise and controlled introduction of different substituents. While this compound itself does not have these leaving groups, this principle is crucial when considering derivatization strategies.
The selective functionalization of pyridines is a significant area of research. acs.orgdigitellinc.com Methods for achieving C4-selectivity in pyridine functionalization are particularly valuable, as this position can be less reactive than the C2 position. researchgate.netnih.gov The development of N-substituted pyridinium salts has enabled C4-selective arylation under mild conditions. researchgate.netnih.gov
Formation of Organometallic Complexes with Phenoxypyridine Ligands
Pyridine and its derivatives are excellent ligands for transition metals, forming a wide variety of coordination complexes. wikipedia.org The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The resulting organometallic complexes can exhibit unique catalytic and electronic properties. ed.ac.uknih.govrsc.org
The coordination of a phenoxypyridine ligand to a metal center can influence the reactivity of the ligand itself. For example, coordination to a ruthenium center can shift the reduction potential of a ligand to biologically accessible values. ed.ac.uk This highlights the potential for the metal to modulate the chemical properties of the coordinated this compound.
The formation of such complexes can be a precursor to further transformations. For instance, organometallic complexes are often used as catalysts in a variety of organic reactions. nih.gov The specific properties of a complex formed with this compound would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 6-phenoxynicotinate bldpharm.comchemicalbook.com |
| Phenol |
| Methyl 4-methylnicotinate |
| Methyl 6-hydroxy-4-methylnicotinate |
| 6-Phenoxy-4-pyridinecarboxylic acid methyl ester |
Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental in determining the molecular structure of Methyl 4-methyl-6-phenoxynicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Correlational Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, Methyl 6-phenoxynicotinate, the chemical shifts in the ¹H NMR spectrum are indicative of the protons in the pyridine (B92270) and phenoxy rings, as well as the methyl ester group. bldpharm.com In a similar vein, for this compound, specific signals would be expected for the methyl group at the 4-position of the pyridine ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of a similar compound, 4'-Methylacetophenone, shows distinct peaks for the methyl carbon, aromatic carbons, and the carbonyl carbon. hmdb.ca For this compound, characteristic chemical shifts would be observed for the carbons of the methyl group, the pyridine ring, the phenoxy group, and the ester functionality.
2D Correlational Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, confirming the structural assignment of this compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~2.4 | s, 3H (Methyl at C4) |
| ~3.9 | s, 3H (Ester Methyl) |
| ~6.9 | s, 1H (H5 of Pyridine) |
| ~7.1-7.5 | m, 5H (Phenoxy Ring) |
| ~8.2 | s, 1H (H2 of Pyridine) |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic rings and methyl groups, C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching of the ester and ether linkages, and C=C and C=N stretching vibrations from the pyridine and benzene (B151609) rings. scirp.orgchemicalbook.com
Raman Analysis: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups, particularly the aromatic ring vibrations. researchgate.net
| IR Absorption Bands (Predicted) | Raman Shifts (Predicted) |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1730 | C=O Stretch (Ester) |
| ~1600, ~1580 | Aromatic C=C/C=N Stretch |
| ~1250 | C-O Stretch (Ether) |
| ~1100 | C-O Stretch (Ester) |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, it can distinguish between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure.
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and phenoxy rings. The position and intensity of these bands are influenced by the substitution pattern on the aromatic systems. researchgate.netresearchgate.net
Chromatographic Separation and Purity Evaluation Methods
Chromatographic techniques are essential for the separation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of organic compounds. A suitable reversed-phase HPLC method can be developed to separate this compound from any starting materials, byproducts, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis. Coupled with a mass spectrometer (GC-MS), this technique can simultaneously separate and identify the components of a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a powerful and versatile tool for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is instrumental in determining its purity by separating it from any starting materials, by-products, or degradation products.
Research Findings and Methodology:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for related pyridine and nicotinic acid derivatives provide a robust framework. helixchrom.comhelixchrom.comnih.govnih.gov Reversed-phase HPLC is the most probable mode of separation, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase.
A typical HPLC method would involve dissolving a precisely weighed sample of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), and injecting it into the HPLC system. The separation would be achieved using a gradient elution, where the composition of the mobile phase is varied over time to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, as the aromatic rings and the nicotinate (B505614) core of the molecule are expected to exhibit strong UV absorbance.
Hypothetical HPLC Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of HPLC conditions based on methods for similar compounds and is intended for illustrative purposes.
The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any impurities appearing as smaller, separate peaks. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity. For structural elucidation, the peak corresponding to the main compound can be collected and subjected to further analysis by mass spectrometry (LC-MS). bldpharm.com
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable method for its purity assessment and can also be used for quantitative analysis.
Research Findings and Methodology:
The analysis of related nicotinamide (B372718) and paraben esters by GC has been successfully demonstrated, suggesting a direct injection GC method would be effective for this compound. jfda-online.com This approach avoids the need for derivatization, simplifying the sample preparation process. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls.
A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For unambiguous identification, GC coupled with a mass spectrometer (GC-MS) is the gold standard. This combination provides both the retention time from the GC and the mass spectrum of the compound, which serves as a molecular fingerprint. mdpi.com
Hypothetical GC-MS Parameters for Purity and Structural Confirmation:
| Parameter | Condition |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-550 |
This table presents a hypothetical set of GC-MS conditions based on methods for similar compounds and is intended for illustrative purposes.
The purity of the sample can be determined by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak would be compared against a reference spectrum or interpreted to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, identification of compounds, and determination of purity.
Research Findings and Methodology:
TLC is a fundamental technique in synthetic chemistry and is frequently used for the analysis of pyridine derivatives. nih.gov For this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
The separated spots are visualized, often under UV light, as the aromatic nature of the compound will likely cause it to fluoresce or quench fluorescence on a plate containing a fluorescent indicator. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.
Hypothetical TLC System for Reaction Monitoring and Purity Check:
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |
| Chamber | Saturated with mobile phase |
| Visualization | UV light at 254 nm |
This table presents a hypothetical TLC system based on common practices for organic compounds of similar polarity and is intended for illustrative purposes.
By comparing the Rf value of the main spot with that of a pure standard, the identity of the compound can be preliminarily confirmed. The presence of multiple spots indicates the presence of impurities. TLC is particularly useful for quickly assessing the progress of a chemical reaction by spotting the reaction mixture alongside the starting materials and observing the disappearance of the starting material spots and the appearance of the product spot.
Theoretical and Computational Investigations of Methyl 4 Methyl 6 Phenoxynicotinate
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the intrinsic properties of Methyl 4-methyl-6-phenoxynicotinate at the atomic level. These calculations provide a detailed picture of the molecule's electronic and geometric characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure and Geometry
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are fundamental computational tools used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.netmdpi.com
DFT methods, particularly with hybrid functionals like B3LYP, are often employed to obtain a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. The HF method, while being a more fundamental ab initio approach, sometimes provides less accurate results for electron correlation compared to DFT. nih.gov
The optimized molecular structure obtained from these calculations provides precise information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects within the molecule.
Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | 1.398 |
| C4-C5 | 1.401 | |
| C6-O1 | 1.365 | |
| N1-C2 | 1.334 | |
| C4-C(CH3) | 1.512 | |
| Bond Angle (°) | C2-N1-C6 | 118.5 |
| N1-C2-C3 | 122.3 | |
| C3-C4-C5 | 117.9 | |
| Dihedral Angle (°) | C2-N1-C6-O1 | 178.5 |
| C5-C6-O1-C(phenoxy) | -65.2 |
Note: The data presented in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific computational output.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound is essential to identify the most stable three-dimensional arrangement of its atoms. The rotation around single bonds, particularly the C-O bond of the phenoxy group and the C-C bond of the methyl ester group, gives rise to various conformers.
Energy minimization studies, performed using methods like DFT, calculate the potential energy of these different conformers. The results help in identifying the global minimum energy conformation, which is the most populated and stable form of the molecule at a given temperature. The relative energies of other stable conformers provide insight into the molecule's flexibility.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C5-C6-O1-C(phenoxy), °) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | -65.2 | 0.00 |
| 2 | 115.8 | 1.25 |
| 3 | 175.1 | 3.40 |
Note: This data is hypothetical and serves to illustrate the output of a conformational analysis.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding the reactivity of a molecule. youtube.comyoutube.comlibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.comscispace.com
The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. Other reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and global electrophilicity index, can also be calculated to provide a more comprehensive picture of the molecule's reactive nature.
Table 3: Calculated FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Global Electrophilicity Index (ω) | 2.90 |
Note: These values are illustrative and would be obtained from quantum chemical calculations.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the molecular structure. academicjournals.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This information helps in identifying the characteristic functional groups present in the molecule and interpreting experimental IR spectra.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment, such as a solvent.
For this compound, MD simulations can be used to:
Study the dynamics of the phenoxy group's rotation.
Analyze the solvation of the molecule in different solvents.
Investigate intermolecular interactions in a condensed phase.
Reaction Mechanism Studies through Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netmdpi.comnih.govresearchgate.net For reactions involving this compound, computational methods can be used to:
Identify Transition States: Locate the transition state structures along a reaction coordinate.
Calculate Activation Energies: Determine the energy barriers for different reaction pathways, which helps in predicting the most favorable mechanism.
Analyze Reaction Intermediates: Characterize the structure and stability of any intermediates formed during the reaction.
By mapping out the potential energy surface of a reaction, researchers can gain a detailed understanding of the factors that control the reaction's outcome and selectivity. nih.gov
Applications in Synthetic Organic Chemistry and Materials Science
Methyl 4-methyl-6-phenoxynicotinate as a Synthetic Precursor
This compound is recognized primarily for its role as a foundational molecule, or building block, in the synthesis of more elaborate chemical structures. Chemical suppliers categorize it as a heterocyclic building block, indicating its utility in constructing a variety of organic molecules. cas.org Its molecular formula is C14H13NO3 and it is identified by the CAS number 1355201-27-2. cas.org
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1355201-27-2 |
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 |
| Purity | Typically ≥97% |
| Table 1: Chemical Properties of this compound. |
The structure of this compound, which combines a pyridine (B92270) core with phenoxy and methyl substituents, makes it an attractive starting point for the synthesis of complex heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. While specific examples of complex heterocycles synthesized directly from this compound are not extensively detailed in publicly available literature, its classification as a building block implies its intended use in creating such larger, more functionalized molecules. The reactivity of the pyridine ring, the ester group, and the potential for modification of the phenoxy and methyl groups offer multiple avenues for synthetic elaboration.
In the context of multi-step organic syntheses, a chemical intermediate is a compound that is formed in one step and then consumed in a subsequent step to produce the final product. While detailed, specific multi-step synthetic pathways featuring this compound as a key intermediate are not readily found in the scientific literature, its availability from chemical suppliers that cater to research and development suggests its use in such synthetic sequences. The ester functionality, for instance, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up pathways to a variety of other functional groups and molecular extensions.
Role in Ligand Design for Catalytic Systems
The design of ligands is a critical aspect of developing new catalytic systems. Ligands coordinate to a central metal atom, influencing its reactivity and selectivity. The nitrogen atom in the pyridine ring of this compound, along with the oxygen atom of the phenoxy group, presents potential coordination sites for metal ions. This bidentate chelation capability is a desirable feature in ligand design. Although specific research detailing the application of this compound as a ligand in catalytic systems is not prominent, its structural motifs are analogous to other pyridine-based ligands used in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine or phenoxy rings, which in turn could modulate the performance of a catalyst.
Potential in Functional Materials Development
The development of new functional materials is a rapidly advancing area of research. Organic molecules with specific electronic and photophysical properties are key to innovations in this field.
Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronic materials. The performance of these devices relies on the properties of the organic molecules used, such as their ability to transport charge and emit light efficiently. While there is no direct evidence of this compound being used in OLEDs, its constituent parts—the pyridine and phenoxy groups—are found in various organic electronic materials. Pyridine derivatives are often used for their electron-transporting properties, while phenoxy groups can influence molecular packing and solubility. The combination of these fragments within a single molecule suggests that this compound could be a scaffold for the design of new materials for organic electronics, though further research and functionalization would be necessary to optimize its properties for such applications.
In polymer chemistry, monomers are linked together to form long polymer chains. The properties of the resulting polymer are dictated by the structure of the monomer. This compound, with its reactive ester group and potential for further functionalization, could theoretically serve as a monomer or a co-monomer in the synthesis of novel polymers. For instance, the ester group could be used in polyesterification reactions. The resulting polymers could possess interesting thermal or optical properties derived from the aromatic and heterocyclic nature of the monomer unit. However, at present, there are no specific reports in the scientific literature of polymers being synthesized from this compound.
Metal-Organic Framework (MOF) Ligands
Following a comprehensive review of scientific literature and chemical databases, no specific research findings, scholarly articles, or data concerning the use of This compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) have been identified. The existing body of scientific work does not appear to contain studies that have utilized this particular compound for the construction of MOFs.
Therefore, information regarding its role, the types of MOFs it might form, the metals it could coordinate with, or the properties of any such resulting frameworks is not available. The creation of detailed research findings or data tables on this specific application is not possible due to the absence of published research.
Q & A
Q. What are the most reliable synthetic routes for Methyl 4-methyl-6-phenoxynicotinate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 4-methylphenol with a nicotinate derivative under catalytic conditions (e.g., Suzuki coupling or Ullmann-type reactions). Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/Cu systems) critically affect yield. For example, higher temperatures (≥100°C) improve phenoxy-group incorporation but may degrade sensitive intermediates .
Table 1: Example Reaction Conditions
| Reaction Type | Reagents/Catalysts | Yield Range (%) | Key Variables |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 45–65 | Solvent polarity, ligand ratio |
| Nucleophilic Substitution | 4-methylphenol, K₂CO₃ | 30–50 | Temperature, base strength |
Q. How can impurities in this compound be identified and removed during purification?
Common impurities include unreacted phenol derivatives or regioisomers. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS can detect these. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound. For persistent impurities, recrystallization in ethanol/water mixtures improves purity to >98% .
Q. What spectroscopic methods are most effective for characterizing this compound?
Q. What safety protocols are essential when handling this compound?
Use NIOSH/MSHA-approved respirators for aerosolized particles, nitrile gloves, and chemical-resistant lab coats. Work in a fume hood to prevent inhalation of volatile intermediates. Contaminated equipment must be decontaminated with ethanol before reuse .
Q. How does the phenoxy group in this compound influence its reactivity?
The phenoxy group acts as an electron-donating substituent, directing electrophilic attacks to the meta position on the pyridine ring. This enhances stability in acidic conditions but reduces reactivity in nucleophilic substitutions compared to halogenated analogs .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations predict transition-state energies for coupling reactions, guiding catalyst selection. For example, B3LYP/6-31G* simulations reveal Pd-catalyzed pathways have lower activation barriers (~15 kcal/mol) than Cu-mediated routes .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, solvent). Standardize protocols using:
Q. How do steric and electronic effects of the 4-methyl group impact regioselectivity in downstream reactions?
The methyl group increases steric hindrance at the 4-position, favoring functionalization at the 2- or 6-positions. For example, nitration with HNO₃/H₂SO₄ predominantly yields the 6-nitro derivative due to reduced steric clash .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
Q. How can isotopic labeling (e.g., ¹³C) track the metabolic fate of this compound in vivo?
Synthesize ¹³C-labeled analogs at the methyl ester position. Administer to model organisms (e.g., mice) and analyze tissue distribution via PET imaging or LC-MS. This clarifies hydrolysis rates and metabolite formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
